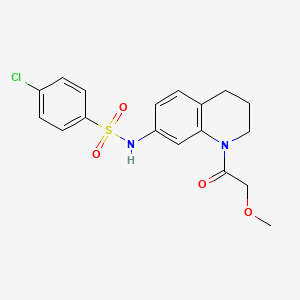
1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that targets specific enzymes and signaling pathways in cells, making it a valuable tool for investigating various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analysis
- 1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea and related compounds have been synthesized for various scientific purposes. For instance, a derivative, 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, was synthesized and used as an internal standard for LC–MS analysis in pharmacokinetic studies due to its potent activities against cancer, pain, and neurodegenerative disorders (Liang et al., 2020).
Antitumor Activities
- Several derivatives of 1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea have shown promising antitumor activities. For instance, novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives were found to possess significant antitumor properties (S. Ling et al., 2008).
Potential in Neurodegenerative Disorders
- Compounds related to 1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea, such as AR-A014418, have been studied for their roles in neurodegenerative disorders. Research into carbon-11 labelled AR-A014418 focused on its potential use in positron emission tomography (PET) studies related to glycogen synthase kinase-3beta, a key player in neurodegenerative diseases (Vasdev et al., 2005).
Antimicrobial Properties
- Some urea derivatives, including those structurally related to 1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea, have been synthesized and shown to possess antimicrobial properties. A study on novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives demonstrated significant antimicrobial activity against selected bacterial strains (Shankar et al., 2017).
Chemical and Structural Analysis
- The urea and thiourea-based derivatives of 1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea have been analyzed for their conformational adjustments and self-assembling properties in various studies, providing insights into the molecular structures and interactions of these compounds (Phukan & Baruah, 2016).
Eigenschaften
IUPAC Name |
1-(5-cyano-1,3-thiazol-2-yl)-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4OS/c13-9-3-1-8(2-4-9)6-15-11(18)17-12-16-7-10(5-14)19-12/h1-4,7H,6H2,(H2,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWXGZSTZIYBDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=NC=C(S2)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea](/img/structure/B2376891.png)


![3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2376895.png)
![N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2376896.png)
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2376898.png)
![4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376899.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide](/img/no-structure.png)




